Structural Analysis of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid: A Technical Guide
Structural Analysis of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid: A Technical Guide
Topic: Structural Analysis of 2-Methyl-4-(1-pyrrolidinyl)benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Role: Senior Application Scientist[1]
Executive Summary
2-Methyl-4-(1-pyrrolidinyl)benzoic acid (CAS: 530092-32-1) represents a specialized scaffold in medicinal chemistry, combining a rigid donor-acceptor electronic system with a steric modulator.[1] Unlike its non-methylated parent (4-(1-pyrrolidinyl)benzoic acid), the introduction of the ortho-methyl group at position 2 introduces significant steric strain that alters the planarity of the carboxyl moiety.[1] This guide provides a rigorous structural breakdown, synthesis logic, and self-validating analytical protocols designed to ensure the integrity of this building block in drug development workflows.
Compound Identity Profile
| Parameter | Detail |
| IUPAC Name | 2-Methyl-4-(pyrrolidin-1-yl)benzoic acid |
| CAS Number | 530092-32-1 |
| Molecular Formula | |
| Molecular Weight | 205.25 g/mol |
| Core Motif | Push-Pull Aminobenzoic Acid System |
| Key Feature | Steric Ortho-Methyl Effect |
Molecular Architecture & Electronic Properties[1]
The Push-Pull Electronic System
The molecule functions as a classic D-
-
Donor: The pyrrolidine ring acts as a strong electron donor via the nitrogen lone pair, feeding electron density into the benzene ring through resonance.[1]
-
Acceptor: The carboxylic acid at position 1 acts as an electron-withdrawing group (EWG).[1]
Expert Insight: The pyrrolidine ring is generally more electron-donating than a diethylamino group due to the cyclic constraint, which forces the nitrogen lone pair into better alignment with the aromatic
The "Ortho-Effect" (Steric Inhibition of Resonance)
The defining feature of this specific derivative is the 2-methyl group .[1]
-
Steric Clash: The methyl group creates steric bulk adjacent to the carboxylic acid.[1]
-
Conformational Consequence: To relieve steric strain, the carboxyl group is forced to rotate out of the plane of the benzene ring.[1]
-
Electronic Impact: This deplanarization reduces the conjugation between the carboxyl group and the aromatic ring.[1] Consequently, the acidity (
) of the carboxylic acid is likely slightly higher (weaker acid) than the non-methylated analog due to reduced resonance stabilization of the carboxylate anion.[1]
Synthesis & Impurity Profiling[1][2]
To ensure high purity, a Nucleophilic Aromatic Substitution (
Recommended Synthetic Workflow
The most robust route utilizes a 4-fluoro-2-methylbenzoate ester precursor.[1] The fluorine atom is highly labile to
Step 1:
Figure 1: Proposed high-yield synthesis pathway avoiding heavy metal catalysts.
Critical Impurity Profile
When analyzing the final product, specific structural impurities must be targeted:
-
Unreacted Precursor: 4-Fluoro-2-methylbenzoic acid (trace).[1]
-
Incomplete Hydrolysis: The methyl ester intermediate (detectable via O-Methyl singlet in NMR ~3.8 ppm).[1]
-
Regioisomers: Unlikely in
unless the starting material was impure, but possible in bromination routes.[1]
Spectroscopic Characterization Strategy
This section details the self-validating logic for confirming the structure.
Nuclear Magnetic Resonance ( -NMR)
The NMR spectrum provides definitive proof of the 1,2,4-substitution pattern.[1]
| Proton Environment | Predicted Shift ( | Multiplicity | Diagnostic Logic |
| Carboxyl (-COOH) | 11.0 - 13.0 | Broad Singlet | Disappears with |
| Aromatic H6 (Ortho to COOH) | 7.8 - 7.9 | Doublet ( | Deshielded by COOH.[1] Shows ortho-coupling to H5.[1] |
| Aromatic H3 (Ortho to Me) | 6.4 - 6.5 | Singlet (or broad d) | Shielded by pyrrolidine.[1] "Isolated" by substituents. |
| Aromatic H5 (Meta to COOH) | 6.5 - 6.6 | Doublet of Doublets | Coupled to H6 ( |
| Pyrrolidine | 3.3 - 3.4 | Multiplet (4H) | Deshielded by Nitrogen.[1] Characteristic of cyclic amine. |
| Aromatic Methyl (-CH3) | 2.4 - 2.6 | Singlet (3H) | Key Identifier. Confirms the 2-methyl group presence.[1] |
| Pyrrolidine | 1.9 - 2.0 | Multiplet (4H) | Typical aliphatic cyclic region.[1] |
Validation Check: The integration ratio must be exactly 1:1:1:4:3:4 (H6:H3:H5:
Mass Spectrometry (LC-MS)
Functional Applications & Derivatization Logic
The 2-methyl-4-(1-pyrrolidinyl)benzoic acid scaffold is rarely a final drug but often a pharmacophore tuner .[1]
Solubility Modulation
The 2-methyl group disrupts crystal packing efficiency compared to the planar non-methylated analog.[1] This typically increases solubility in organic solvents (DCM, THF), making it a superior building block for library synthesis.[1]
Fluorescence Properties
Due to the donor-acceptor nature, this molecule exhibits intrinsic fluorescence.[1]
-
Excitation: ~290-310 nm.[1]
-
Emission: ~350-400 nm (Solvent dependent).[1]
-
Application: It can serve as a "turn-on" fluorescent probe when conjugated to quenchers or specific receptors.[1]
Figure 2: Functional advantages of the methylated scaffold in chemical biology.
References
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. (General reference for NMR shift prediction logic).
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. (Reference for steric inhibition of resonance).
